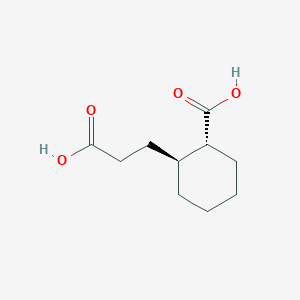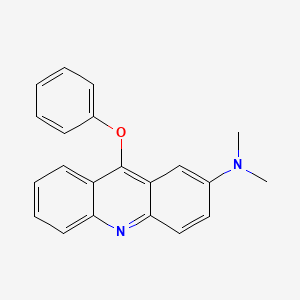
N,N-Dimethyl-9-phenoxyacridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-9-phenoxyacridin-2-amine is an organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-phenoxyacridin-2-amine typically involves the reaction of 9-phenoxyacridine with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N,N-Dimethyl-9-phenoxyacridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted acridine derivatives.
科学的研究の応用
N,N-Dimethyl-9-phenoxyacridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of N,N-Dimethyl-9-phenoxyacridin-2-amine is primarily based on its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound may also interact with various enzymes and proteins involved in DNA repair and cell division, further enhancing its biological effects.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of N,N-Dimethyl-9-phenoxyacridin-2-amine, known for its broad range of biological activities.
Proflavine: An acridine derivative with potent antibacterial properties.
Amsacrine: A clinically used anticancer drug that also intercalates into DNA.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its solubility and biological activity compared to other acridine derivatives. The presence of the dimethylamino and phenoxy groups provides additional sites for chemical modification, allowing for the development of novel derivatives with improved properties.
特性
CAS番号 |
61078-26-0 |
|---|---|
分子式 |
C21H18N2O |
分子量 |
314.4 g/mol |
IUPAC名 |
N,N-dimethyl-9-phenoxyacridin-2-amine |
InChI |
InChI=1S/C21H18N2O/c1-23(2)15-12-13-20-18(14-15)21(24-16-8-4-3-5-9-16)17-10-6-7-11-19(17)22-20/h3-14H,1-2H3 |
InChIキー |
CTHHQUSMPXZCOP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)

![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)

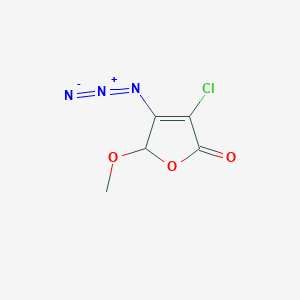
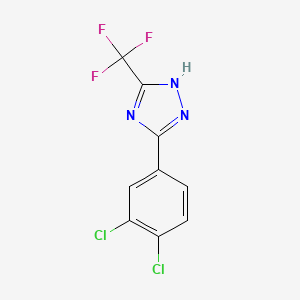
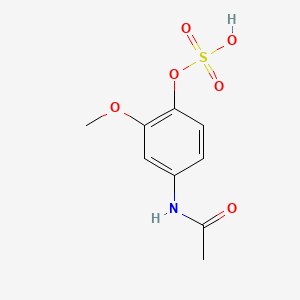
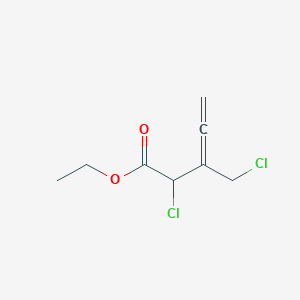


![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
